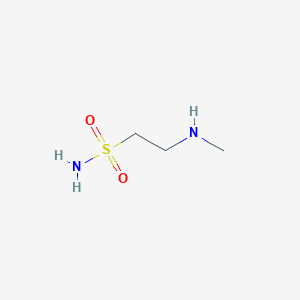

2-(Methylamino)ethane-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Drug Discovery and Chemical Biology

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry and drug discovery. Since the advent of the first commercially available antibacterial sulfonamides, known as sulfa drugs, this scaffold has been integral to the development of a wide array of therapeutic agents. nih.govwikipedia.org The structural and electronic properties of the sulfonamide group allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding and ionic interactions. nih.gov This has led to the successful development of drugs targeting a broad spectrum of diseases, including bacterial infections, glaucoma, cancer, inflammation, and viral diseases. nih.gov

The significance of the sulfonamide scaffold also extends to its role as a key building block in chemical biology and the synthesis of complex molecules. Its chemical stability and the relative ease of its synthesis and derivatization make it an attractive moiety for creating libraries of compounds for high-throughput screening. nih.gov

Overview of N-Substituted Ethanesulfonamides as a Class of Research Compounds

N-substituted ethanesulfonamides are a specific class of sulfonamides where the sulfonamide nitrogen is substituted with various organic groups, and the sulfonyl group is attached to an ethyl chain. This substitution pattern allows for the systematic modification of the physicochemical properties of the parent ethanesulfonamide (B75362), such as lipophilicity, solubility, and steric bulk. These modifications are crucial in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Research into N-substituted sulfonamides, in general, has been active, with studies exploring their potential as, for example, enzyme inhibitors or receptor modulators. ucl.ac.uk The nature of the N-substituent can dramatically influence the biological activity and target selectivity of the resulting molecule.

Scope and Research Focus on 2-(Methylamino)ethane-1-sulfonamide

A thorough investigation of the scientific literature reveals that this compound is primarily available as a commercial chemical, often in its hydrochloride salt form. sigmaaldrich.comsigmaaldrich.comuni.lu Its basic chemical information is available in databases such as PubChem and from various chemical suppliers. uni.lu

However, there is a conspicuous absence of published research detailing its specific synthesis, characterization, or evaluation for any biological or chemical application. While general methods for the synthesis of sulfonamides are well-established, such as the reaction of sulfonyl chlorides with amines, specific procedural details and characterization data for this compound are not present in the accessible scientific literature. nih.govgoogle.com Similarly, no studies were found that investigate its potential as a therapeutic agent, a chemical intermediate, or in any other research capacity. A patent for the preparation of the related compound, sodium 2-(methylamino)ethanesulfonate, exists, but this does not provide direct information on the sulfonamide . google.com

Due to this lack of specific research data, it is not possible to provide a detailed and informative article on this compound at this time. Further research would be required to elucidate its properties and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H10N2O2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2-(methylamino)ethanesulfonamide |

InChI |

InChI=1S/C3H10N2O2S/c1-5-2-3-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) |

InChI Key |

ZQYTUZRTFNQVCE-UHFFFAOYSA-N |

Canonical SMILES |

CNCCS(=O)(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 2 Methylamino Ethane 1 Sulfonamide Derivatives

Methodologies for SAR Elucidation in Sulfonamide Chemistry

The elucidation of SAR in sulfonamide chemistry employs a variety of sophisticated methodologies to systematically evaluate the impact of structural modifications. nih.gov A combination of experimental and computational approaches provides a comprehensive understanding of how different chemical features contribute to biological activity.

Experimental Design and Synthesis: The foundation of SAR studies lies in the rational design and synthesis of analog libraries. nih.gov This involves the systematic modification of the lead compound, in this case, 2-(methylamino)ethane-1-sulfonamide, at specific positions. Methodologies like parallel synthesis and combinatorial chemistry can be employed to generate a diverse set of derivatives efficiently. slideshare.net

Biological Screening: Once synthesized, these derivatives undergo a battery of in vitro and in vivo biological assays to determine their activity. nih.gov High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against a specific biological target. These initial screens identify "hits" that warrant further investigation.

Computational and In Silico Methods: Computational chemistry and molecular modeling play a pivotal role in modern SAR elucidation. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the physicochemical properties of the sulfonamide derivatives with their biological activities. This can help in predicting the activity of yet-to-be-synthesized compounds. Molecular docking simulations provide insights into the binding modes of the sulfonamide derivatives within the active site of their target protein, helping to rationalize observed SAR trends and guide the design of new analogs with improved binding affinity. nih.gov

Advanced Analytical Techniques: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable for confirming the structure of synthesized compounds and for studying their interactions with target macromolecules at an atomic level. rsc.org Capillary electrophoresis is another technique that can be used to study the enantioseparation of chiral pharmaceuticals, a critical aspect when dealing with stereoisomers that may exhibit different biological activities. nih.gov

Impact of N-Substitution Patterns on Biological Interactions

The nitrogen atom of the sulfonamide group and the methylamino group in this compound are key points for structural modification. The nature of the substituents at these positions can profoundly influence the compound's biological profile.

Influence of Methyl Group on Efficacy and Selectivity

The presence and nature of the N-substituent, such as the methyl group in this compound, can significantly affect the molecule's interaction with its biological target. In a study comparing a sulfonamide-bridged nucleic acid with an N-methyl group (SuNA[NMe]) to one without (SuNA[NH]), the N-methylated version demonstrated higher duplex-forming abilities with complementary DNA and RNA. rsc.org This suggests that the methyl group can enhance binding affinity, potentially through favorable steric or hydrophobic interactions within the binding pocket. The crystal structures revealed different helical structures and hydration patterns around the bridge moiety, indicating that the N-substituent directly influences the local conformation and solvent interactions, which are critical for molecular recognition. rsc.org

Exploration of Alkyl Chain Length and Branching

Systematic variation of the alkyl chain length and the introduction of branching at the nitrogen atom are common strategies in SAR studies. Increasing the length of the alkyl chain can enhance lipophilicity, which may improve membrane permeability and access to intracellular targets. However, there is often an optimal chain length beyond which activity decreases due to steric hindrance or unfavorable interactions.

In a study on 4β-substituted sulfonamide derivatives of podophyllotoxin, it was observed that derivatives with an aliphatic side chain on the sulfonamide exhibited increased cytotoxicity compared to the parent drug. nih.gov This highlights the potential for aliphatic chains to positively modulate biological activity.

| Modification | Observed Effect on Activity | Potential Rationale |

| Increase in Alkyl Chain Length | Can increase or decrease activity | Enhanced lipophilicity, potential for steric hindrance |

| Introduction of Branching | Often leads to decreased activity | Increased steric bulk, disruption of optimal binding conformation |

| Cyclic Aliphatic Substituents | Can enhance binding and potency | Conformational restriction, favorable hydrophobic interactions |

Role of the Sulfonamide Moiety in Ligand-Target Recognition

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in a vast array of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to engage in specific and strong interactions with biological targets. nih.gov

The sulfonamide moiety is a key structural feature that can coordinate with metal ions in metalloenzymes. nih.gov The nitrogen atom of the sulfonamide group and the oxygen atoms of the sulfonyl group can all participate in these interactions. nih.gov The ionized form of the sulfonamide is often the active form, and its pKa value can be a critical determinant of activity. youtube.com For many sulfonamides, maximum activity is observed when the pKa is in the range of 6.6 to 7.4. slideshare.netyoutube.com

Rational Design Principles for Optimized Sulfonamide Analogs

The insights gained from SAR studies provide the foundation for the rational design of optimized sulfonamide analogs with improved therapeutic potential. nih.govnih.gov This process involves a cyclical approach of design, synthesis, and testing.

Key principles for the rational design of sulfonamide analogs include:

Target-Specific Modifications: Modifications should be guided by the known structure of the biological target. Molecular modeling and docking can be used to predict which modifications are most likely to enhance binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacokinetic properties or reduced side effects without compromising biological activity.

Scaffold Hopping: In some cases, the core scaffold of the molecule can be replaced with a different chemical structure that maintains the key pharmacophoric elements. This can lead to the discovery of novel chemical series with different intellectual property profiles.

Introduction of Conformational Constraints: Incorporating cyclic structures or other rigidifying elements can lock the molecule into its bioactive conformation, leading to increased potency and selectivity.

Prodrug Strategies: The N4-amino group of some sulfonamides can be modified to create prodrugs. youtube.com These are inactive compounds that are converted to the active form in the body, which can improve oral bioavailability or target specific tissues.

By applying these principles, medicinal chemists can systematically refine the structure of this compound derivatives to develop new therapeutic agents with enhanced efficacy and safety profiles. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Methylamino Ethane 1 Sulfonamide

Molecular Docking Studies and Binding Mode Analysis

Prediction of Ligand-Protein Interactions (Hydrogen Bonding, Hydrophobic Contacts)

For 2-(Methylamino)ethane-1-sulfonamide , molecular docking simulations would identify potential interactions with amino acid residues within a protein's binding site. Key interactions for sulfonamide-containing compounds often involve:

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) and the secondary amine (-NH-) are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the amine protons are donors.

Hydrophobic Contacts: The ethyl backbone of the molecule can engage in van der Waals and hydrophobic interactions with nonpolar residues of a target protein.

A hypothetical docking study would likely reveal specific amino acid residues that form these crucial bonds, stabilizing the ligand within the binding pocket.

Elucidation of Binding Affinities and Energetics

Docking programs calculate a scoring function to estimate the binding affinity between the ligand and the protein. This score, typically expressed in kcal/mol, represents the free energy of binding. A more negative score generally indicates a more favorable binding interaction. For This compound , these scores would be compared against known inhibitors or substrates of a target protein to predict its potential efficacy.

| Parameter | Description | Hypothetical Value Range |

| Binding Affinity (Kd) | Dissociation constant, indicating the concentration of ligand at which half the binding sites of the protein are occupied. | nM to µM |

| Docking Score | A calculated value representing the predicted binding free energy. | -5 to -10 kcal/mol |

This table represents typical data generated from molecular docking studies and is for illustrative purposes only, as specific data for this compound is not available.

Target Protein Selection and Preparation for Docking

The selection of a target protein is the first critical step in a docking study and is typically based on the therapeutic area of interest. For sulfonamides, common targets include enzymes like carbonic anhydrases, proteases, or kinases. The preparation of the target involves:

Retrieval: Obtaining the 3D structure of the protein from a database like the Protein Data Bank (PDB).

Preparation: Removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

Grid Generation: Defining the binding site or "active site" where the ligand is expected to bind.

Molecular Dynamics Simulations for Complex Stability and Flexibility

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-protein complex over time. An MD simulation would provide insights into how This compound and its target protein behave in a dynamic environment that mimics physiological conditions. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule with high accuracy.

Conformational Analysis and Geometrical Optimization

For This compound , DFT would be used to determine its most stable three-dimensional shape (conformation). This involves calculating the potential energy of different spatial arrangements of the atoms and identifying the lowest energy structure. This optimized geometry is crucial for understanding the molecule's intrinsic properties and for use in high-quality docking studies.

| Property | Description |

| Optimized Geometry | The 3D coordinates of the molecule in its lowest energy state. |

| Dipole Moment | A measure of the molecule's overall polarity. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. |

This table illustrates the type of data obtained from DFT calculations.

Electronic Structure Analysis and Reactivity Prediction

There is no published research that specifically details the electronic structure analysis or reactivity prediction of this compound. Such an analysis would typically involve quantum mechanical calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for predicting the compound's reactivity and potential interaction with biological targets. Unfortunately, no such data has been found for this specific molecule.

In Silico Screening and Virtual Ligand Design Strategies

Similarly, there is no available literature that describes the use of this compound in in silico screening campaigns or as a scaffold in virtual ligand design. Virtual screening is a common technique in drug discovery to identify potential lead compounds. nih.gov While sulfonamides as a class are frequently utilized in drug design, the specific role and performance of this compound in these computational studies have not been documented.

Enzymatic and Receptor Interaction Studies in Vitro of 2 Methylamino Ethane 1 Sulfonamide

Identification and Characterization of Molecular Targets

Research into 2-(Methylamino)ethane-1-sulfonamide and related sulfonamide-containing compounds has identified several key molecular targets, primarily within enzyme families. The sulfonamide group is a significant pharmacophore, contributing to a wide range of biological activities by interacting with various enzymes. researchgate.netresearchgate.net

The sulfonamide functional group is the basis for a variety of drugs with diverse pharmacological actions, including the inhibition of carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.gov This functional group is integral to drugs used for conditions such as diuresis, glaucoma, and inflammation. nih.gov

Hydrolases: While specific studies on this compound's direct interaction with a wide range of hydrolases are not extensively detailed in the provided results, the broader class of sulfonamides is known to interact with hydrolases. For instance, soluble epoxide hydrolase (sEH) is a therapeutic target for managing cardiovascular and inflammatory diseases, and inhibitors are being sought from various chemical classes. nih.gov

Proteases: Sulfonamide derivatives have shown significant protease inhibitory properties. nih.gov They are of particular interest as inhibitors of metalloproteases, such as matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), which are implicated in cancer and inflammation. nih.gov Some sulfonamides also inhibit human neutrophil elastase (HNE), which is relevant for inflammatory conditions like cystic fibrosis and emphysema. nih.gov Furthermore, certain HIV protease inhibitors incorporate a sulfonamide moiety, which is crucial for their antiviral potency. nih.gov

Oxidoreductases: Recent studies have identified bis-sulfonamides as potent inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I), a key enzyme in the oxidative phosphorylation (OXPHOS) pathway. nih.govnih.gov Through screening a synthetic library, a symmetric bis-sulfonamide was identified as an inhibitor of Complex I. nih.gov Structural modifications led to the development of derivatives with significantly increased inhibitory potency. nih.gov Photoaffinity labeling experiments have indicated that these sulfonamide derivatives likely bind within or near the quinone-accessing cavity of Complex I. nih.govnih.gov

The available research primarily focuses on the enzymatic inhibition of this compound and related compounds. There is currently no specific information available from the search results detailing its direct binding profile to specific receptors. The primary mechanism of action for sulfonamides appears to be through competitive inhibition of enzymes. nih.gov

Mechanistic Enzymology Studies

The mechanism by which sulfonamides exert their effects has been a subject of detailed study, particularly their role as enzyme inhibitors.

The classical mechanism of action for sulfonamides is competitive inhibition. nih.gov They are structural analogs of para-aminobenzoic acid (PABA) and compete with it for the active site of the enzyme dihydropteroate synthetase in bacteria. This competition inhibits the synthesis of folic acid, which is essential for DNA production and cell replication. nih.gov However, other modes of inhibition have also been observed for different enzymes. For instance, certain cembranoid diterpenes that inhibit soluble epoxide hydrolase were found to do so through a non-competitive mode. nih.gov The specific type of inhibition for this compound on its various target enzymes would require specific kinetic studies for each enzyme.

The inhibitory potency of sulfonamide derivatives is quantified using kinetic parameters such as the IC50 (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and the Ki (the inhibition constant).

For novel bis-sulfonamide inhibitors of mitochondrial Complex I, IC50 values have been determined. nih.gov Initial screening identified a parent compound with a certain level of activity. nih.govnih.gov Through structural optimization, derivatives with significantly lower IC50 values, indicating higher potency, were synthesized. nih.govnih.gov For example, analogs designated as 32 and 35 demonstrated IC50 values of 0.040 µM and 0.026 µM, respectively, for the inhibition of NADH-Q1 oxidoreductase activity. nih.gov Another derivative, compound 28, showed an IC50 of 0.048 µM. nih.gov

The table below summarizes the IC50 values for selected bis-sulfonamide inhibitors of mitochondrial Complex I.

| Compound | IC50 (µM) | Target Enzyme Activity |

| 28 | 0.048 | NADH oxidase |

| 29 | 0.26 | NADH oxidase |

| 32 | 0.040 | NADH-Q1 oxidoreductase |

| 35 | 0.026 | NADH-Q1 oxidoreductase |

Data sourced from a study on bis-sulfonamide inhibitors. nih.gov

Preclinical Pharmacokinetic Investigations of 2 Methylamino Ethane 1 Sulfonamide Analogs

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be cleared from the body. These studies typically involve incubating the compound with liver fractions to simulate metabolic processes.

Assessment in Liver Microsomes and Hepatocytes

There is no available data from studies assessing the metabolic stability of 2-(Methylamino)ethane-1-sulfonamide in either liver microsomes or hepatocytes. Such studies would typically determine the compound's intrinsic clearance (Clint), a measure of how quickly the liver can metabolize a drug. The half-life (t1/2) of the compound in these systems would also be calculated to classify its stability (e.g., high, moderate, or low).

Identification of Metabolites

Without experimental data, the metabolites of this compound have not been identified. Metabolite identification studies would normally involve incubating the parent compound with liver fractions and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the chemical structures of any metabolic products.

Role of Cytochrome P450 Enzymes (CYPs) and other Metabolizing Enzymes

The specific cytochrome P450 (CYP) isozymes or other phase I and phase II enzymes responsible for the metabolism of this compound are unknown. Reaction phenotyping studies, which would pinpoint the enzymes involved (e.g., CYP3A4, CYP2D6), have not been published for this compound. This information is critical for predicting potential drug-drug interactions.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

No in vivo pharmacokinetic studies for this compound in animal models such as rats or mice have been found in the public literature. These studies are essential for understanding how a compound behaves in a living organism.

Absorption and Bioavailability

Data regarding the absorption and bioavailability of this compound following oral or other routes of administration is not available. Key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) have not been documented. Consequently, its oral bioavailability, which measures the fraction of an oral dose that reaches systemic circulation, remains unknown.

Distribution to Tissues and Biological Fluids

There is no information on the tissue distribution of this compound. Studies that would determine the volume of distribution (Vd) and the extent to which the compound distributes into various tissues and organs have not been published.

Elimination Pathways

The elimination of drugs and their metabolites from the body is a crucial aspect of their pharmacokinetic profile, primarily occurring through the kidneys (renal excretion) and the liver (biliary excretion). For sulfonamide derivatives, the primary route of elimination is typically renal, involving both glomerular filtration and active tubular secretion. The extent of metabolism significantly influences the elimination process.

Research into various sulfonamide compounds indicates that their elimination is heavily dependent on their physicochemical properties, such as lipid solubility and ionization constant (pKa). For instance, more lipid-soluble sulfonamides tend to be reabsorbed in the renal tubules, prolonging their half-life. Metabolism, primarily through acetylation and glucuronidation in the liver, converts the parent compounds into more water-soluble metabolites, which are then more readily excreted by the kidneys. While specific data on this compound is not extensively available, general principles derived from analogous sulfonamides can be informative.

A study on a range of sulfonamides demonstrated that renal clearance is a key determinant of their elimination half-life. The degree of acetylation, a major metabolic pathway for many sulfonamides, also plays a crucial role. Acetylated metabolites are often less soluble than the parent drug and can, in some cases, precipitate in the renal tubules, a phenomenon known as crystalluria.

Plasma Protein Binding Characteristics

The binding of a drug to plasma proteins, predominantly albumin, is a critical factor influencing its distribution, metabolism, and excretion. Only the unbound fraction of a drug is pharmacologically active and available to be cleared from the body. The extent of plasma protein binding can, therefore, significantly affect a drug's efficacy and duration of action.

Sulfonamides as a class exhibit a wide range of plasma protein binding, from as low as 20% to over 90%. This binding is typically reversible and involves weak chemical bonds such as hydrogen bonds and van der Waals forces. The degree of binding is influenced by the chemical structure of the sulfonamide and its affinity for the binding sites on albumin.

For many sulfonamides, the acidic nature of the sulfonamide group facilitates binding to the cationic sites on the albumin molecule. The specific structural features of an analog of this compound would dictate its particular binding affinity. While direct studies on this compound are limited, research on other sulfonamides provides a general framework. For example, sulfamethoxazole, a widely studied sulfonamide, exhibits approximately 70% binding to plasma proteins.

The table below summarizes the plasma protein binding for selected sulfonamide drugs, illustrating the variability within this class of compounds.

| Compound Name | Plasma Protein Binding (%) |

| Sulfadiazine | 38-55 |

| Sulfamethoxazole | ~70 |

| Sulfisoxazole | ~85 |

| Sulfacetamide | ~80-90 |

Analytical Methodologies for the Detection and Quantification of 2 Methylamino Ethane 1 Sulfonamide

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 2-(Methylamino)ethane-1-sulfonamide from other components in a mixture, allowing for its accurate quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sulfonamides. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC system for the analysis of this compound would consist of a C18 column, which is a common reversed-phase column with good retention for moderately polar compounds. The mobile phase often comprises a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape. Detection is commonly achieved using a UV detector, as the sulfonamide group can exhibit some UV absorbance, or more selectively and sensitively with a mass spectrometer.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm or Mass Spectrometer |

For higher sensitivity and selectivity, particularly in complex matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and better resolution compared to traditional HPLC.

The coupling of UPLC with tandem mass spectrometry provides a powerful analytical tool. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. In tandem MS, a specific parent ion of the analyte is selected and fragmented to produce characteristic daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of interfering substances.

A study on the determination of 24 sulfonamides in instant pastries utilized a UPLC-MS/MS method with a C18 column and a gradient elution with 0.1% formic acid in water and acetonitrile. nih.gov The mass spectrometer was operated in positive electrospray ionization mode with MRM for quantification. nih.gov Similar methodologies have been successfully applied for the analysis of sulfonamides in environmental water samples, demonstrating the robustness of this technique. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Column | Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | 5500 V |

| Vaporizer Temperature | 550 °C |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the methyl group protons, the methylene (B1212753) protons adjacent to the nitrogen, the methylene protons adjacent to the sulfur, the amine proton, and the sulfonamide protons. The chemical shifts and coupling patterns of these signals would be indicative of their chemical environment. For instance, the protons on the carbon adjacent to the electronegative nitrogen and sulfur atoms would be shifted downfield.

In the ¹³C NMR spectrum, distinct signals for each of the three carbon atoms in the molecule would be observed. The chemical shifts of these carbons would also be influenced by the neighboring heteroatoms. A study of various sulfonamide derivatives showed that the aromatic carbons typically appear in the region of 111.83 to 160.11 ppm. rsc.org While this compound is aliphatic, the principle of electron-withdrawing groups influencing chemical shifts remains the same.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃-N | ~2.4 | ~36 |

| N-CH₂ | ~2.7 | ~53 |

| CH₂-S | ~3.1 | ~50 |

| N-H | Variable | - |

| SO₂NH₂ | Variable | - |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular ion peak would be observed in the mass spectrum, confirming its molecular weight.

Under tandem mass spectrometry (MS/MS) conditions, the molecule would undergo characteristic fragmentation. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. nih.govresearchgate.net For this compound, this would likely lead to fragments corresponding to the loss of the SO₂NH₂ group or the methylaminoethyl group. The study of fragmentation patterns is crucial for the specific identification of the compound, especially when using techniques like UPLC-MS/MS. nih.gov

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 139.05 | [M+H]⁺ | Protonated Molecule |

| 122.02 | [M+H-NH₃]⁺ | Loss of Ammonia |

| 74.06 | [CH₃NHCH₂CH₂]⁺ | Cleavage of C-S bond |

| 58.07 | [CH₃NH=CH₂]⁺ | α-cleavage |

Sample Preparation and Extraction Strategies from Complex Matrices

The analysis of this compound in complex matrices such as plasma, urine, or environmental water requires an effective sample preparation step to remove interferences and concentrate the analyte. The choice of extraction method depends on the nature of the matrix and the analyte concentration.

For biological fluids like plasma, protein precipitation is a common first step. psu.eduresearchgate.net This involves adding an organic solvent like acetonitrile or methanol (B129727) to the plasma sample to denature and precipitate the proteins. chromatographyonline.comnih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or subjected to further cleanup. psu.edu

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating sulfonamides from aqueous samples. nih.govsigmaaldrich.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. mdpi.com For sulfonamides, polymeric reversed-phase sorbents are often used. SPE can be automated for high-throughput analysis. nih.gov

Liquid-Liquid Extraction (LLE) is another classical technique that can be applied. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical for achieving good extraction efficiency.

The selection of the appropriate sample preparation strategy is crucial for obtaining reliable and accurate quantitative results, minimizing matrix effects, and ensuring the longevity of the analytical instrumentation. nih.gov

Method Validation and Performance Parameters

The validation of an analytical method is essential to ensure its reliability and accuracy for its intended purpose. Key performance parameters include sensitivity, selectivity, linearity, accuracy (recovery), and precision (repeatability and reproducibility).

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For the analysis of sulfonamides, methods utilizing LC-MS/MS have demonstrated very high sensitivity, with LODs in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range, depending on the matrix. nih.govnih.gov

Selectivity refers to the ability of the method to distinguish the analyte of interest from other components in the sample. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.gov This high degree of selectivity minimizes the potential for matrix interference and ensures accurate quantification.

Table 3: Performance Parameters for the Analysis of Sulfonamides by LC-MS/MS Note: This data is for a range of sulfonamides and serves as an example of expected performance.

| Parameter | Matrix | Value | Reference |

| Linearity (R²) | Water | >0.999 | nih.govresearchgate.net |

| LOD | Water | 0.01–1.13 ng/L | nih.govresearchgate.net |

| Recovery | Water | 61%–>90% | nih.govresearchgate.net |

| Linearity (R²) | Pastries | ≥0.991 | nih.gov |

| LOQ | Pastries | 0.02–0.45 µg/kg | nih.gov |

| RSD | Pastries | 0.80–9.23% | nih.gov |

Future Research Directions and Translational Potential

Integration of Advanced Computational and Experimental Approaches

The advancement of novel therapeutic agents based on the 2-(Methylamino)ethane-1-sulfonamide scaffold will greatly benefit from a synergistic integration of computational and experimental methodologies. Modern drug discovery increasingly relies on this hybrid approach to accelerate the identification and optimization of lead compounds.

Computational techniques, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, reactivity, and potential interaction with biological targets. nih.gov For instance, DFT analysis can predict key molecular properties such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can further identify the electrophilic and nucleophilic sites, guiding the design of derivatives with enhanced binding affinity to specific protein cavities. nih.gov These in silico studies, which also include molecular docking simulations, allow for the rapid screening of virtual libraries of derivatives against various biological targets, saving significant time and resources. nih.govnih.govresearchgate.net

Experimental validation remains indispensable. The synthesis of predicted high-potential derivatives is followed by rigorous characterization using techniques like FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their structures. nih.govmdpi.com Subsequent in vitro biological assays, such as enzyme inhibition or cell-based assays, provide the empirical data needed to validate or refine the computational models. nih.govrsc.org This iterative cycle of computational prediction and experimental testing creates a powerful feedback loop, enabling the rational design of next-generation compounds based on the this compound core. acs.org

| Approach | Description | Application to this compound | References |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of molecules. | Predicts molecular geometry, vibrational frequencies, and electronic properties (HOMO, LUMO) to understand reactivity. | nih.gov |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulates the binding of derivatives to the active sites of target proteins (e.g., enzymes, receptors) to estimate binding affinity. | nih.govresearchgate.net |

| Spectroscopic Analysis (NMR, FT-IR) | Experimental techniques used to determine the structure and functional groups of a synthesized compound. | Confirms the successful synthesis and structural integrity of novel derivatives of this compound. | nih.govmdpi.com |

| In Vitro Biological Assays | Laboratory-based tests to measure the biological activity of a compound against a specific target or in a cellular system. | Measures enzyme inhibition (e.g., IC₅₀ values) or cellular effects to validate computational predictions and establish structure-activity relationships. | nih.govrsc.org |

Exploration of Novel Biological Targets for Ethanesulfonamide (B75362) Scaffolds

The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov While the classical target for antibacterial sulfonamides is dihydropteroate (B1496061) synthetase, an enzyme in the folate synthesis pathway, there is vast potential for identifying novel biological targets for derivatives of this compound. tandfonline.comtandfonline.com

Future research should focus on screening libraries of derivatives against a diverse panel of biological targets implicated in various complex diseases. researchgate.net Given the structural versatility of sulfonamides, these targets could include:

Protein Kinases: Many kinase inhibitors feature sulfonamide groups. Derivatives could be designed to target specific kinases involved in cancer cell proliferation, such as Pyruvate Kinase M2 (PKM2). rsc.org

Carbonic Anhydrases: Sulfonamides are classic inhibitors of these enzymes, with applications in treating glaucoma and other conditions. Exploring the inhibitory profile of novel ethanesulfonamides against different carbonic anhydrase isozymes could yield new therapeutic leads. nih.gov

Proteases: The sulfonamide moiety can act as a transition-state mimetic, making it suitable for designing inhibitors of proteases involved in viral replication or cancer metastasis. researchgate.net

Ion Channels and Transporters: The scaffold could be modified to interact with ion channels or transporters, potentially leading to new treatments for neurological or metabolic disorders. nih.gov

The ethanesulfonamide scaffold of this compound offers a distinct, flexible, and less explored alternative to the more common arylsulfonamides, potentially leading to compounds with unique selectivity profiles and the ability to overcome existing drug resistance mechanisms. tandfonline.comtandfonline.com

Design of Next-Generation Chemical Probes

High-quality chemical probes are essential tools for validating biological targets and elucidating cellular pathways. acs.org The this compound structure is an excellent starting point for the design of next-generation chemical probes. A chemical probe requires high potency and selectivity for its target, along with a functional handle that allows for visualization or affinity-based pulldown. acs.org

The secondary amine of this compound provides a convenient site for derivatization. It can be functionalized by attaching:

Reporter Tags: Fluorophores (e.g., fluorescein, rhodamine) can be appended to allow for visualization of the probe's localization within cells using fluorescence microscopy.

Affinity Handles: Biotin tags can be incorporated to enable the isolation of the target protein and its binding partners from cell lysates, a technique known as affinity purification-mass spectrometry.

Photoreactive Groups: Attaching a photo-crosslinking group (e.g., a diazirine or benzophenone) would allow for the covalent and irreversible capture of the biological target upon UV irradiation, facilitating target identification and validation.

Furthermore, the sulfonamide group itself, particularly when converted to a sulfonyl fluoride (B91410), can act as a reactive warhead for covalent labeling of specific amino acid residues (like tyrosine or lysine) in a protein's binding site, a strategy known as SuFEx (Sulfur(VI)-Fluoride Exchange) chemistry. rsc.org Such probes would be invaluable for mapping drug-binding sites and understanding the molecular basis of a compound's activity.

Potential for Derivatization in Multitarget Ligand Design

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. sci-hub.senih.gov This has spurred growing interest in polypharmacology, the design of single molecules that can modulate multiple targets simultaneously. nih.govresearchgate.net The sulfonamide scaffold is recognized as an excellent candidate for developing such multi-target agents due to its versatile structure and broad bioactivity. sci-hub.seresearchgate.net

The this compound molecule offers two distinct points for chemical modification: the sulfonamide nitrogen (N1) and the amino nitrogen. This structural feature is highly advantageous for creating multi-target ligands. For example:

One part of the molecule, perhaps a moiety attached to the sulfonamide nitrogen, could be designed to bind to one target (e.g., an enzyme active site).

Simultaneously, a different chemical group attached to the methylamino function could be tailored to interact with a second, distinct target (e.g., a receptor or another enzyme).

This approach allows for the rational design of hybrid molecules that merge pharmacophores from two different classes of inhibitors. tandfonline.com Recent research has successfully used this strategy to create dual-action antidiabetic agents that inhibit both α-glucosidase and α-amylase, or that combine enzyme inhibition with enhanced glucose uptake. nih.govresearchgate.netrsc.org The ethanesulfonamide core provides a flexible linker to optimally position the different pharmacophoric elements for effective binding to their respective targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(methylamino)ethane-1-sulfonamide, and how can purity be optimized?

- Methodology : Synthesis typically involves sulfonylation of methylaminoethanol derivatives using sulfonyl chlorides under controlled conditions. For example, N-methyl-2-(methylamino)ethane-1-sulfonamide (95% purity) has been synthesized via stepwise alkylation and sulfonylation, with purification via recrystallization or column chromatography . Byproducts like 2-(morpholin-4-yl)ethane-1-sulfonamide may form during side reactions, necessitating rigorous solvent selection and reaction monitoring .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Standard characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- Mass spectrometry (MS) for molecular weight validation (e.g., observed m/z = 171.20 for C₄H₁₂N₂O₂S) .

- HPLC to assess purity (>95%) and detect impurities.

Computational tools (e.g., PubChem, InChI key generation) aid in structural validation .

Q. What safety precautions are advised when handling sulfonamide derivatives like this compound?

- Methodology : Although specific toxicological data are limited, general sulfonamide handling guidelines apply:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Operate in a fume hood to prevent inhalation of aerosols .

- Follow GHS/CLP regulations for waste disposal and emergency protocols .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding using:

- In vitro assays (e.g., fluorescence-based enzymatic activity tests).

- Dose-response curves to establish IC₅₀ values, referencing EFSA guidance on default parameters .

Structural analogs, such as N-(2-amino-3-fluorophenyl)methanesulfonamide, suggest potential bioactivity .

Advanced Research Questions

Q. How can in silico modeling improve the design of this compound derivatives for targeted biological applications?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins.

- QSAR models can optimize substituent effects on solubility and potency, leveraging PubChem datasets .

- Validate predictions with experimental IC₅₀ and ADMET profiling .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for sulfonamide derivatives?

- Methodology :

- Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Replicate synthesis under standardized conditions to isolate variables .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Methodology :

- Conduct systematic reviews with predefined inclusion/exclusion criteria to identify confounding variables (e.g., assay pH, solvent polarity) .

- Perform meta-analyses to quantify heterogeneity, using tools like RevMan or R’s metafor package.

- Validate findings via orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What mechanistic insights explain this compound’s interaction with biological targets?

- Methodology :

- Use stopped-flow kinetics to study binding kinetics and transition states.

- Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography of protein-ligand complexes reveals binding modes, as seen in related sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.